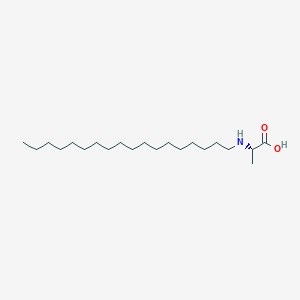

N-Octadecyl-L-alanine

Description

N-Octadecyl-L-alanine, also known as N-Octadecanoyl-L-alanine (CAS: 14246-60-7), is an L-alanine derivative featuring an 18-carbon acyl chain (stearoyl group) linked via an amide bond to the amino group of alanine. Its molecular formula is C21H41NO3 (molecular weight: 355.56), and it exists as a solid under ambient conditions . This compound is structurally characterized by a hydrophobic stearoyl tail and a hydrophilic amino acid head, making it amphiphilic. It is utilized in specialized applications such as Suzuki cross-coupling reactions and may serve as a surfactant precursor .

Properties

CAS No. |

65559-69-5 |

|---|---|

Molecular Formula |

C21H43NO2 |

Molecular Weight |

341.6 g/mol |

IUPAC Name |

(2S)-2-(octadecylamino)propanoic acid |

InChI |

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21(23)24/h20,22H,3-19H2,1-2H3,(H,23,24)/t20-/m0/s1 |

InChI Key |

UQTBADOQMIRHSO-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octadecyl-L-alanine can be synthesized through the reaction of L-alanine with octadecylamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-alanine and the amino group of octadecylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Octadecyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Octadecyl-L-alanine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its role in cell membrane interactions and protein folding.

Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

Industry: This compound is used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Octadecyl-L-alanine involves its interaction with biological membranes and proteins. The octadecyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with proteins, influencing their structure and function .

Comparison with Similar Compounds

N-Octadecanoyl-L-Alanine Sodium Salt

The sodium salt of N-Octadecanoyl-L-alanine (CAS: 58725-36-3) has the formula C21H40NNaO3 (molecular weight: 377.54). Key differences from the parent compound include:

- Solubility : The ionic nature of the sodium salt enhances water solubility, making it suitable for aqueous applications.

- Storage : Requires low-temperature storage (-20°C or -80°C) for long-term stability, unlike the parent acid, which is stable at room temperature when sealed .

- Applications : Likely used as a surfactant or in biochemical assays due to its improved solubility profile .

HY-P3884 (Peptide Derivative)

HY-P3884 (CAS: 459844-20-3) is a cyclic peptide derivative of L-alanine with the formula C42H60N6O11 (molecular weight: 824.96). Key distinctions include:

- Structural Complexity: Incorporates a biphenyl group and multiple amino acids, resulting in a larger, more complex structure.

- Purity and Stability: High purity (99.05%) and stringent storage requirements (-80°C) suggest pharmaceutical research applications, contrasting with N-Octadecanoyl-L-alanine’s simpler synthetic uses .

- Functionality : Likely targets receptor-binding or enzymatic inhibition due to its peptide backbone and aromatic groups .

Oleanolic Acid Amides (TS1 and TS2)

While structurally distinct (triterpenoid core), oleanolic acid amides like TS1 and TS2 () share synthetic parallels with N-Octadecanoyl-L-alanine:

- Synthesis : Both utilize acyl chloride intermediates (e.g., oxalyl chloride activation) for amide bond formation with amines .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.